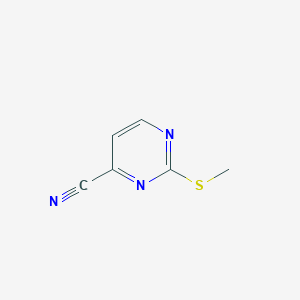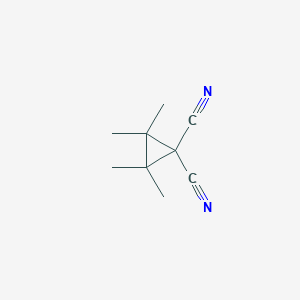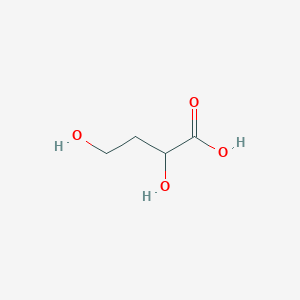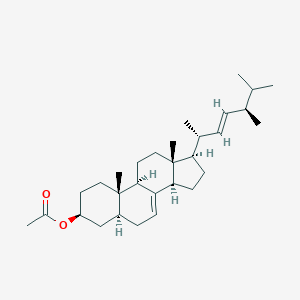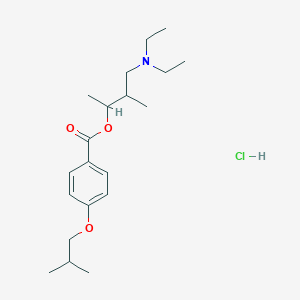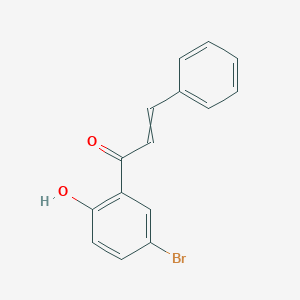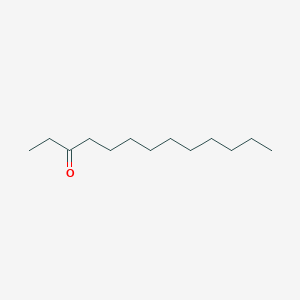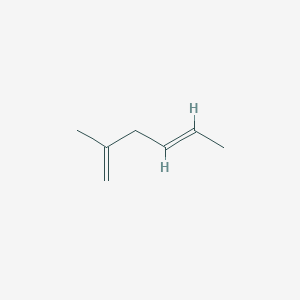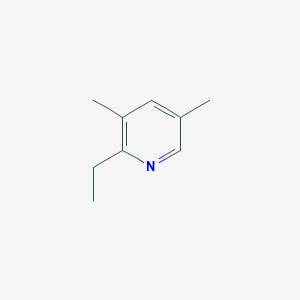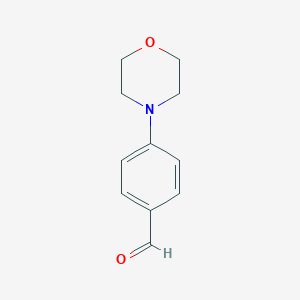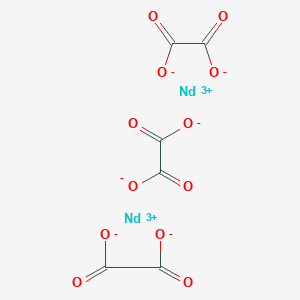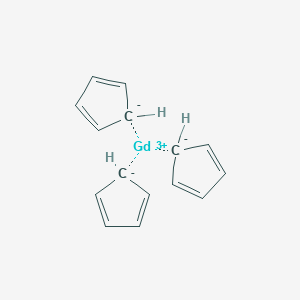
Tris(cyclopentadienyl)gadolinium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(cyclopentadienyl)gadolinium(III) is an organometallic compound with the formula [Gd(C5H5)3]. It is composed of a gadolinium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique magnetic properties, making it valuable in various scientific research applications .
Mecanismo De Acción
Target of Action
It’s worth noting that gadolinium compounds are often used in medical imaging, particularly in magnetic resonance imaging (mri), due to their paramagnetic properties .
Biochemical Pathways
The biochemical pathways affected by Tris(cyclopentadienyl)gadolinium(III) are currently unknown . As with its mode of action, more research is required to fully understand the compound’s impact on cellular and molecular pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tris(cyclopentadienyl)gadolinium(III), it is noted to be air and moisture sensitive . Therefore, it should be handled and stored appropriately to maintain its stability and effectiveness.
Métodos De Preparación
The synthesis of Tris(cyclopentadienyl)gadolinium(III) typically involves the reaction of gadolinium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The product is then purified through sublimation or recrystallization .
Análisis De Reacciones Químicas
Tris(cyclopentadienyl)gadolinium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or bromine, leading to the formation of gadolinium oxide and cyclopentadienyl halides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of gadolinium hydrides.
Aplicaciones Científicas De Investigación
Tris(cyclopentadienyl)gadolinium(III) has several scientific research applications:
Magnetic Resonance Imaging (MRI): Due to its unique magnetic properties, it is used as a contrast agent in MRI to enhance image quality.
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is employed in the development of new magnetic materials and nanomaterials.
Biomedical Research: The compound is studied for its potential use in targeted drug delivery and as a therapeutic agent in cancer treatment.
Comparación Con Compuestos Similares
Tris(cyclopentadienyl)gadolinium(III) is unique compared to other similar compounds due to its specific magnetic properties and stability. Similar compounds include:
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)thulium
These compounds share similar structures but differ in their magnetic and catalytic properties, making Tris(cyclopentadienyl)gadolinium(III) particularly valuable for specific applications .
Propiedades
Número CAS |
1272-21-5 |
|---|---|
Fórmula molecular |
C15H15Gd |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;gadolinium(3+) |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clave InChI |
WPVCUPCREAIUBK-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Gd+3] |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3] |
Key on ui other cas no. |
1272-21-5 |
Pictogramas |
Flammable |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


